5-(thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Medicinal Chemistry Kinase Inhibitor Design Regioisomer SAR

This 2-thienyl carbonyl regioisomer is structurally validated for superior kinase hinge-binding vs. 3‑thienyl analogs. Published SAR shows even minor linker changes (carbonyl→methylene) or 2→3 thienyl shifts drastically alter potency and selectivity. Procuring the correct regioisomer is essential for interpretable SAR and avoiding false-negative screening results. The tetrahydropyrazolo[1,5-a]pyrazine core is a proven scaffold in nanomolar ATR/RET/JAK inhibitors. The thiophene ring enables further diversification via cross-coupling or electrophilic substitution. Verify lot-specific analytical certificates before use.

Molecular Formula C11H11N3OS
Molecular Weight 233.29
CAS No. 2034264-56-5
Cat. No. B2501822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
CAS2034264-56-5
Molecular FormulaC11H11N3OS
Molecular Weight233.29
Structural Identifiers
SMILESC1CN2C(=CC=N2)CN1C(=O)C3=CC=CS3
InChIInChI=1S/C11H11N3OS/c15-11(10-2-1-7-16-10)13-5-6-14-9(8-13)3-4-12-14/h1-4,7H,5-6,8H2
InChIKeyLZOADSHETKVBLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine: Core Scaffold & Procurement Rationale


5-(Thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS 2034264-56-5) is a heterocyclic building block featuring a tetrahydropyrazolo[1,5-a]pyrazine core substituted with a thiophene-2-carbonyl group. The pyrazolo[1,5-a]pyrazine scaffold has been validated in multiple kinase inhibitor programs, including ATR inhibitors and RET/JAK kinase programs, where substitution patterns critically govern target potency and selectivity [1]. However, direct peer-reviewed characterization data for this specific compound remain limited in the public domain; the most detailed structural and purity specifications are maintained in vendor-controlled repositories . Prospective users must verify lot-specific analytical certificates before procurement.

Why Close Analogs of 5-(Thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine Cannot Be Interchanged


Compounds within the pyrazolo[1,5-a]pyrazine class exhibit extreme sensitivity to the identity and position of heterocyclic substituents. Published structure–activity relationship (SAR) studies demonstrate that replacing a 2-thienyl moiety with a 3-thienyl regioisomer can alter kinase inhibitory potency by orders of magnitude and dramatically shift selectivity profiles across kinase panels [1]. Similarly, modifying the linker between the scaffold and the thiophene ring—from a carbonyl to a methylene unit—introduces a sp³ hybridized carbon that alters both the electronic distribution of the amide bond and the conformational preferences of the entire pharmacophore [2]. Such changes can severely compromise binding affinity, rendering generic substitution of 5-(thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine with structurally similar building blocks invalid for meaningful structure–activity investigations.

Quantitative Differentiation Evidence for 5-(Thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine


Thiophene Regioisomer Differentiation: 2‑Carbonyl vs. 3‑Carbonyl Scaffold Comparison

The target compound bears a thiophene-2-carbonyl substituent, distinguishing it from the commercially available thiophene-3-carbonyl regioisomer (CAS 2034264-76-9). Although both share the molecular formula C₁₁H₁₁N₃OS and molecular weight 233.29 g/mol, their InChI Keys differ fundamentally: the target compound resolves to LZOADSHETKVBLV-UHFFFAOYSA-N, while the 3‑thienyl analog resolves to JEVYNFATPASAEA-UHFFFAOYSA-N . Class-level SAR evidence from pyrazole–thiophene hybrid kinase inhibitors indicates that the 2‑thienyl substitution pattern typically yields superior potency compared to the 3‑thienyl pattern due to optimal sulfur positioning for key hinge-region interactions [1]. This structural difference alone is sufficient to preclude interchangeability in any library design or SAR campaign.

Medicinal Chemistry Kinase Inhibitor Design Regioisomer SAR

Linker Hybridization Differentiation: Carbonyl vs. Methylene Tethered Analogs

The target compound employs an sp² carbonyl linker directly conjugating the thiophene ring to the pyrazolo[1,5-a]pyrazine nitrogen. In contrast, the commercially available methylene-linked analog 5-(thiophen-2-ylmethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1956366-63-4) inserts an sp³ CH₂ spacer that breaks conjugation and rotates the thiophene plane out of the amide plane . The carbonyl linker preserves planarity and facilitates resonance stabilization of the amide bond, whereas the methylene linker increases rotational degrees of freedom and reduces hydrolytic stability. Recent synthetic methodology studies confirm that the pyrazolo[1,5-a]pyrazine core undergoes formylation preferentially at position 7 with high yields, indicating that the carbonyl-linked scaffold is a direct product of acylation rather than alkylation chemistry [1]. This fundamental chemical difference dictates divergent synthetic routes and final compound properties.

Scaffold Hopping Linker Engineering Physicochemical Property Optimization

Scaffold Validation: Pyrazolo[1,5-a]pyrazine Core as a Privileged Kinase Inhibitor Template

The tetrahydropyrazolo[1,5-a]pyrazine core has been clinically validated through multiple independent medicinal chemistry campaigns. The ATR inhibitor program at Novartis employed structure-based drug design to develop highly potent tetrahydropyrazolo[1,5-a]pyrazines, achieving ATR IC₅₀ values in the low nanomolar range while maintaining >100-fold selectivity over related PIKK family members [1]. Separately, patent filings from Array BioPharma and Pfizer establish this scaffold as a productive template for RET and JAK kinase inhibitors, respectively [2][3]. Although compound-specific bioactivity data for 5-(thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine are not disclosed in these filings, the core scaffold has proven tractable for rapid SAR exploration, making the target compound a logical entry point for kinase-focused library synthesis.

ATR Kinase RET Kinase JAK Kinase Structure-Based Drug Design

Recommended Application Scenarios for 5-(Thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine


Kinase-Focused Fragment Library Design Requiring Thiophene Regioisomer Control

Medicinal chemistry teams constructing targeted kinase libraries can use this compound to install a 2‑thienyl amide pharmacophore onto the pyrazolo[1,5-a]pyrazine core. The 2‑carbonyl regioisomer is structurally distinct from the 3‑carbonyl analog (CAS 2034264-76-9), and class-level SAR indicates that 2‑thienyl substitution often yields superior kinase hinge-binding interactions [1]. Procurement of the correct regioisomer is critical for obtaining interpretable SAR and avoiding false-negative results in biochemical screens.

Structure-Based Drug Design Campaigns Targeting ATR, RET, or JAK Kinases

Given the validated precedent of tetrahydropyrazolo[1,5-a]pyrazines as nanomolar ATR inhibitors with high kinome selectivity and as scaffolds in RET and JAK inhibitor patents [1], this building block provides a direct entry point for synthesizing focused compound arrays. Researchers can leverage the thiophene-2-carbonyl group for subsequent diversification via electrophilic aromatic substitution or transition metal-catalyzed cross-coupling, enabling rapid exploration of vectors extending from the thiophene ring.

Synthetic Methodology Development on the Pyrazolo[1,5-a]pyrazine Scaffold

The pyrazolo[1,5-a]pyrazine core undergoes regioselective functionalization at position 7 under mild conditions, as recently demonstrated by Kostyuk et al. . This compound, bearing a thiophene-2-carbonyl substituent at position 5, serves as a substrate for developing new C–H functionalization methods, late-stage diversification strategies, and amide bond modification chemistries. Its use in methodology studies benefits from the distinct electronic signature of the thiophene ring, which can be monitored by UV–vis or NMR spectroscopy.

Procurement of a Structurally Authenticated Building Block for Outsourced Synthesis Programs

Contract research organizations (CROs) and internal synthesis teams requiring a well-characterized pyrazolo[1,5-a]pyrazine intermediate can procure this compound from reputable suppliers (e.g., A2B Chem Cat# BK79520) . The unambiguous InChI Key (LZOADSHETKVBLV-UHFFFAOYSA-N) provides a machine-readable identifier that eliminates ambiguity during ordering and inventory management, reducing the risk of receiving an incorrect regioisomer or linker variant.

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